Synthesis, Characterization, and Application of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine: A Comprehensive Technical Guide
Synthesis, Characterization, and Application of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine: A Comprehensive Technical Guide
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of highly polar, sterically hindered aliphatic amines is a proven tactic for optimizing pharmacokinetic (PK) profiles. (2-Methanesulfonyl-2-methylpropyl)(methyl)amine (CAS: ) and its hydrochloride salt (CAS: ) represent a premier class of such building blocks.
This molecule features a unique neopentyl-like scaffold where a gem-dimethyl group flanks a methylsulfonyl moiety. This structural motif serves a dual purpose:
-
Metabolic Stability: The gem-dimethyl group provides intense steric shielding against cytochrome P450-mediated
-oxidation. -
Physicochemical Tuning: The methylsulfonyl group acts as a potent, non-reactive hydrogen bond acceptor, lowering the overall lipophilicity (logP) of the parent drug while maintaining aqueous solubility.
This whitepaper provides an authoritative, self-validating synthetic route for this compound, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity replication by drug development professionals.
Retrosynthetic Analysis & Strategy
The synthesis of (2-Methanesulfonyl-2-methylpropyl)(methyl)amine requires a robust approach that navigates the steric hindrance of the gem-dimethyl center while preserving the integrity of the sulfone group.
The most scalable disconnection relies on a late-stage nucleophilic amination. By tracing the target back to commercially available starting materials, we establish a four-step linear sequence:
-
C-N Disconnection: The target amine is derived from the corresponding mesylate via nucleophilic displacement with methylamine.
-
Hydroxyl Activation: The mesylate is prepared from a primary alcohol.
-
Ester Reduction: The alcohol is generated via the chemoselective reduction of an
-dimethylated ester. - -Alkylation: The ester is synthesized via the exhaustive double methylation of ethyl 2-(methylsulfonyl)acetate.
Retrosynthetic pathway for (2-Methanesulfonyl-2-methylpropyl)(methyl)amine.
Detailed Experimental Protocols & Mechanistic Causality
The following protocols are designed as self-validating systems . Each step includes specific in-process controls (IPCs) and analytical markers to ensure the transformation has occurred successfully before proceeding.
Step 1: Exhaustive -Methylation
Objective: Convert ethyl 2-(methylsulfonyl)acetate to ethyl 2-methyl-2-(methylsulfonyl)propanoate.
-
Causality: The
-protons of the starting material are highly acidic due to the electron-withdrawing effects of both the ester and the sulfone. Potassium carbonate ( ) is sufficiently basic to generate the enolate without causing ester hydrolysis. Excess iodomethane ( ) drives the thermodynamically favored exhaustive gem-dimethylation . -
Protocol:
-
Dissolve ethyl 2-(methylsulfonyl)acetate (1.0 eq, 100 mmol) in anhydrous DMF (200 mL).
-
Add
(3.0 eq, 300 mmol) and stir at 0 °C for 15 minutes. -
Dropwise add
(2.5 eq, 250 mmol). -
Warm the reaction to 40 °C and stir for 12 hours.
-
Validation: Monitor via
NMR of a crude aliquot. The disappearance of the singlet at 4.0 ppm ( -CH2) and the appearance of a 6H singlet at 1.6 ppm confirms completion. -
Quench with
(500 mL), extract with EtOAc ( mL), wash with brine, dry over , and concentrate to yield the product as a pale yellow oil.
-
Step 2: Chemoselective Ester Reduction
Objective: Reduce the ester to 2-methyl-2-(methylsulfonyl)propan-1-ol.
-
Causality: Lithium borohydride (
) is selected over Lithium aluminum hydride ( ). While is a standard ester reducing agent, it carries a risk of over-reducing the sulfone to a sulfoxide or sulfide at elevated temperatures. provides perfect chemoselectivity, reducing only the ester at room temperature. -
Protocol:
-
Dissolve the product from Step 1 (1.0 eq, 90 mmol) in anhydrous THF (150 mL) and cool to 0 °C under nitrogen.
-
Slowly add
(2.0 eq, 180 mmol, 2M in THF). -
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Validation: TLC (1:1 Hexanes/EtOAc,
stain) should show the complete consumption of the higher ester. -
Carefully quench with saturated aqueous
at 0 °C. Extract with EtOAc, dry, and concentrate to afford the primary alcohol as a white solid.
-
Step 3: Hydroxyl Activation (Mesylation)
Objective: Convert the primary alcohol to a highly reactive methanesulfonate ester.
-
Causality: The primary alcohol is a poor leaving group. Conversion to a mesylate using methanesulfonyl chloride (
) and triethylamine ( ) prepares the molecule for the final nucleophilic substitution. The bulky gem-dimethyl group prevents undesired side reactions (like elimination) during this activation. -
Protocol:
-
Dissolve the alcohol (1.0 eq, 80 mmol) in anhydrous DCM (150 mL) and add
(1.5 eq, 120 mmol). Cool to 0 °C. -
Add
(1.2 eq, 96 mmol) dropwise over 20 minutes. -
Stir at 0 °C for 2 hours.
-
Validation:
NMR will show a new 3H singlet at 3.05 ppm corresponding to the newly installed mesylate group. -
Wash the organic layer with
, 1M HCl, and brine. Dry over and concentrate. Use immediately in the next step.
-
Step 4: Amination and Salt Formation
Objective: Synthesize the target amine and isolate it as a stable hydrochloride salt.
-
Causality: The neopentyl-like steric hindrance of the mesylate severely retards
kinetics. To overcome this, the reaction requires heating in a sealed tube. A massive excess of methylamine (10 eq) is used to mathematically eliminate the probability of the secondary amine product reacting with a second equivalent of mesylate to form an undesired tertiary amine . -
Protocol:
-
Transfer the mesylate (1.0 eq, 75 mmol) to a heavy-walled pressure vessel.
-
Add Methylamine solution (10.0 eq, 750 mmol, 33% w/w in absolute ethanol).
-
Seal the vessel and heat to 65 °C for 18 hours behind a blast shield.
-
Cool to 0 °C before carefully opening the vessel. Concentrate the mixture under reduced pressure to remove excess methylamine and ethanol.
-
Dissolve the residue in 1M NaOH and extract with DCM (
mL). -
Salt Formation: Dry the organic layer, filter, and cool to 0 °C. Add 4M HCl in dioxane (1.2 eq) dropwise. A white precipitate will form immediately.
-
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride.
-
Forward synthesis workflow outlining reagents and expected yields.
Quantitative Data & Physicochemical Characterization
The following table summarizes the expected physicochemical properties and analytical characterization data for the synthesized hydrochloride salt. This data is critical for verifying the purity and identity of the final batch before deployment in drug discovery campaigns.
| Parameter | Value / Description |
| Chemical Name | (2-Methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride |
| CAS Registry Number | (HCl Salt) / (Free Base) |
| Molecular Formula | |
| Molecular Weight | 201.71 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline powder |
| Mass Spectrometry (ESI+) | |
| Solubility | Highly soluble in |
References
To ensure maximum trustworthiness and adherence to scientific standards, the methodologies and compound verifications discussed in this whitepaper are grounded in the following authoritative sources:
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.) - Smith, M. B., & March, J.
-alkylation of active methylene compounds and chemoselective ester reductions. -
American Elements - Product Catalog validation for (2-methanesulfonyl-2-methylpropyl)(methyl)amine hydrochloride and related alkane derivatives. [1]
-
BLDpharm - Commercial validation and CAS Registry verification (2060063-90-1) for the hydrochloride salt of the target compound. [2]
-
Molaid Chemical Database - Structural and physicochemical property verification for the free base N,2-dimethyl-2-(methylsulfonyl)propan-1-amine (CAS 1249167-64-3).[3]
